Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate
CAS No.:
Cat. No.: VC17338419
Molecular Formula: C12H14ClN3O4
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O4 |
|---|---|
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate |
| Standard InChI | InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-2)14-12(13)15-10(9)16(6)7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
| Standard InChI Key | WGWIJIDLWQHNQW-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl |
| Canonical SMILES | CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl |
Introduction
Chemical Structure and Molecular Properties
Stereochemical Configuration and Functional Groups
The compound’s IUPAC name, methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylate, reflects its intricate tricyclic framework. The core structure consists of a pyrimido[5,4-b][1,oxazine ring fused to aoxazino[4,3-d]pyrimidine system, with a chloro substituent at position 2 and a methyl ester at position 4. The stereocenters at positions 6a and 10 (R-configuration) confer chiral specificity, which is critical for its biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₃O₄ |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | Methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylate |
| Standard InChI | InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-... |
The chloro group enhances electrophilic reactivity, while the methyl ester improves lipid solubility, facilitating membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step reactions to construct its fused heterocyclic system. A typical route begins with the condensation of a pyrimidine precursor with an oxazine derivative under basic conditions. Chlorination at position 2 is achieved using phosphorus oxychloride, followed by esterification with methanol to introduce the methyl carboxylate.
Reactivity and Derivative Formation
The presence of both electron-withdrawing (chloro) and electron-donating (methyl ester) groups creates a polarized electronic environment, enabling nucleophilic substitution at the chloro site. For example, reaction with amines yields amino derivatives, which have shown enhanced antimicrobial activity in analogous compounds.
Mechanism of Action and Biological Interactions
Target Engagement
The compound’s mechanism of action is hypothesized to involve inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. Structural analogs with similar chloro and oxazine motifs have demonstrated nanomolar affinity for these targets, leading to bacteriostatic effects.
Comparative Analysis with Structural Analogs
Anti-HIV Activity of Related Compounds
Patent US8410103B2 describes a structurally analogous compound, (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, which exhibits anti-HIV activity via protease inhibition . This highlights the therapeutic potential of tricyclic oxazine derivatives in antiviral applications, suggesting a possible avenue for the subject compound.
Table 2: Biological Activity Comparison
| Compound Class | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Tricyclic Oxazines | DNA Gyrase | 12–45 | |
| Pyrimido-oxazino Pyridines | HIV Protease | 8–22 |
Future Research Directions
-
Pharmacokinetic Profiling: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Modify the chloro and ester groups to optimize efficacy.
-
Therapeutic Expansion: Explore antiviral applications based on structural parallels to patented anti-HIV agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume